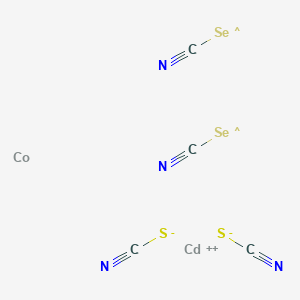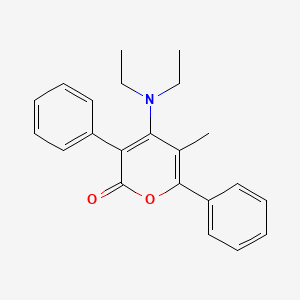
4-(Diethylamino)-5-methyl-3,6-diphenyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethylamino)-5-methyl-3,6-diphenyl-2H-pyran-2-one is a chemical compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-5-methyl-3,6-diphenyl-2H-pyran-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. This method employs both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts like cation-exchange resins and zeolites .
Industrial Production Methods
In industrial settings, the synthesis of coumarin derivatives, including this compound, often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common practices to ensure the efficient production of high-quality compounds .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diethylamino)-5-methyl-3,6-diphenyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives. Substitution reactions can result in a wide range of functionalized coumarin derivatives .
Applications De Recherche Scientifique
4-(Diethylamino)-5-methyl-3,6-diphenyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: The compound is employed in studying enzyme activities and cellular processes.
Industry: The compound is used in the production of dyes, optical brighteners, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Diethylamino)-5-methyl-3,6-diphenyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are attributed to its ability to absorb and emit light at specific wavelengths. This makes it useful in various imaging and diagnostic applications. Additionally, its chemical structure allows it to interact with biological molecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(Diethylamino)coumarin: Another coumarin derivative with similar fluorescence properties.
4-(Diethylamino)salicylaldehyde: A compound used in similar applications due to its structural similarity.
Uniqueness
4-(Diethylamino)-5-methyl-3,6-diphenyl-2H-pyran-2-one stands out due to its unique combination of structural features and functional properties. Its strong fluorescence, coupled with its ability to undergo various chemical reactions, makes it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
63617-46-9 |
|---|---|
Formule moléculaire |
C22H23NO2 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
4-(diethylamino)-5-methyl-3,6-diphenylpyran-2-one |
InChI |
InChI=1S/C22H23NO2/c1-4-23(5-2)20-16(3)21(18-14-10-7-11-15-18)25-22(24)19(20)17-12-8-6-9-13-17/h6-15H,4-5H2,1-3H3 |
Clé InChI |
ULXPLKWDBWQFEQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=C(C(=O)OC(=C1C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate](/img/structure/B14497491.png)
![Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14497494.png)


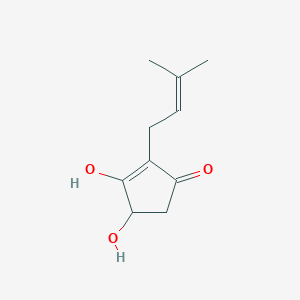
![2',3,4',5-Tetrachloro[1,1'-biphenyl]-2-amine](/img/structure/B14497539.png)
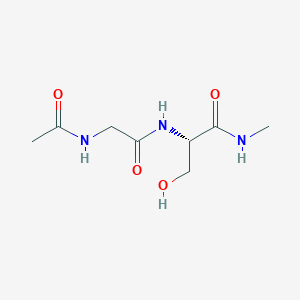
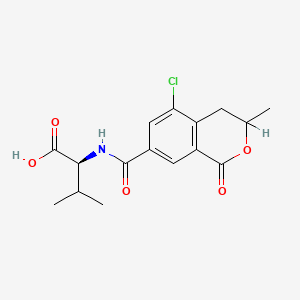

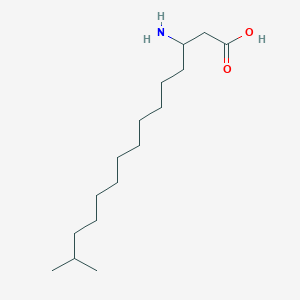
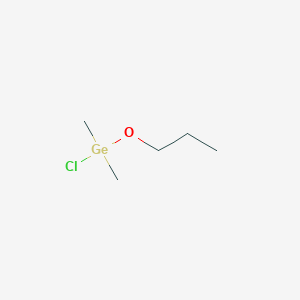
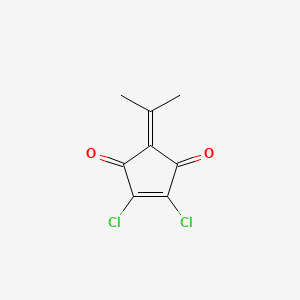
![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)
